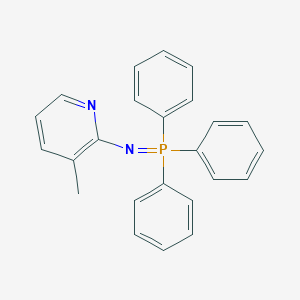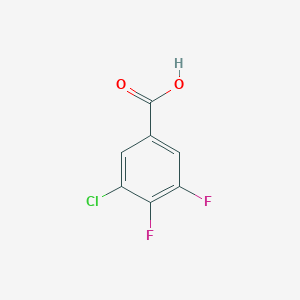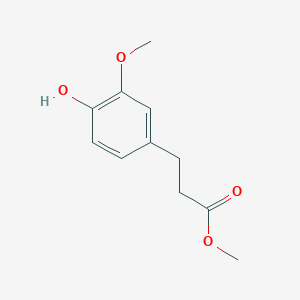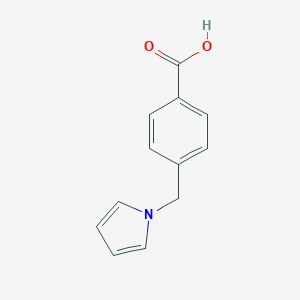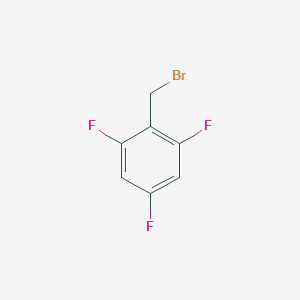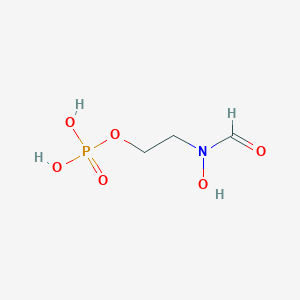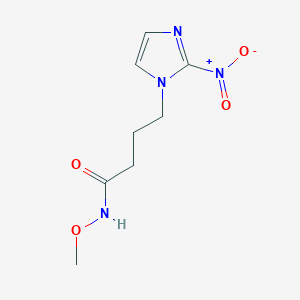
3-Carbamylthioalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Carbamylthioalanine is a naturally occurring amino acid derivative that has been found to have various biochemical and physiological effects. It is synthesized in the body through the metabolic breakdown of the amino acid, methionine.
作用机制
The exact mechanism of action of 3-Carbamylthioalanine is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
生化和生理效应
3-Carbamylthioalanine has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of the enzyme, methionine adenosyltransferase (MAT), which is involved in the synthesis of SAM. This leads to a decrease in SAM levels, which in turn reduces the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. 3-Carbamylthioalanine has also been shown to increase the activity of the enzyme, cystathionine gamma-lyase (CSE), which is involved in the metabolism of homocysteine. This leads to a decrease in homocysteine levels, which is associated with a reduced risk of cardiovascular disease.
实验室实验的优点和局限性
One of the advantages of using 3-Carbamylthioalanine in lab experiments is its ability to inhibit the activity of MAT and reduce SAM levels. This makes it a useful tool for studying the role of SAM in various biological processes. However, one of the limitations of using 3-Carbamylthioalanine is its potential toxicity at high concentrations. Careful dose optimization is required to ensure that the concentrations used in lab experiments are non-toxic.
未来方向
There are several future directions for the study of 3-Carbamylthioalanine. One direction is to further elucidate its mechanism of action and identify its molecular targets. This will help to better understand its therapeutic potential and identify new targets for drug development. Another direction is to investigate its potential use as a biomarker for various diseases. It has been shown to be elevated in certain cancers and may be a useful diagnostic tool. Finally, further studies are needed to investigate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 3-Carbamylthioalanine is a naturally occurring amino acid derivative that has been found to have various biochemical and physiological effects. It is synthesized in the body through the metabolic breakdown of methionine and has potential therapeutic applications for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and identify its molecular targets.
合成方法
3-Carbamylthioalanine is synthesized in the body through the metabolic breakdown of methionine. Methionine is first converted to S-adenosylmethionine (SAM), which then undergoes a series of reactions to produce S-methyl-5'-thioadenosine (MTA). MTA is further metabolized to produce 3-Carbamylthioalanine.
科学研究应用
3-Carbamylthioalanine has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-amino-3-carbamoylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3S/c5-2(3(7)8)1-10-4(6)9/h2H,1,5H2,(H2,6,9)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAUVDYBDJTJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carbamylthioalanine | |
CAS RN |
2072-71-1 |
Source


|
| Record name | S-Carbamoylcysteine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

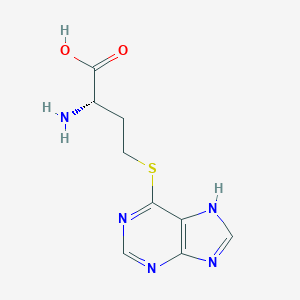
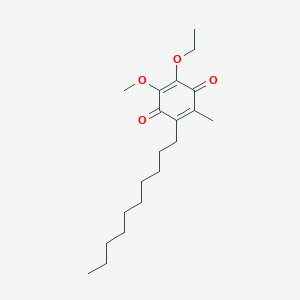
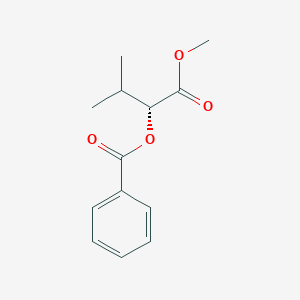
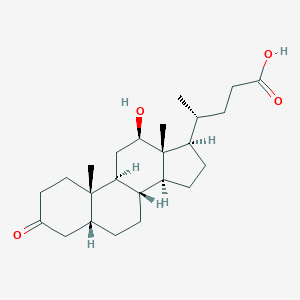
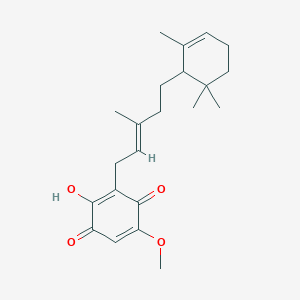
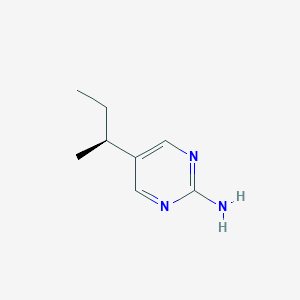
![(E)-4-[2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B136780.png)
